1-tert-Butoxy-4-(chloromethyl)benzene
Description
1-tert-Butyl-4-(chloromethyl)benzene (CAS 19692-45-6), also known as p-tert-butylbenzyl chloride, is an aromatic compound with the molecular formula C₁₁H₁₅Cl and a molecular weight of 182.69 g/mol . It features a tert-butyl group (-C(CH₃)₃) at the para position relative to a chloromethyl (-CH₂Cl) substituent on the benzene ring. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries .
Properties
CAS No. |
51503-07-2 |
|---|---|
Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(chloromethyl)-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
SOOPMPABJXPFML-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCl |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical differences between 1-tert-Butyl-4-(chloromethyl)benzene and related compounds:
Reactivity and Functional Group Impact
Chloromethyl vs. Chloro Substituents
- 1-tert-Butyl-4-(chloromethyl)benzene : The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (SN2) reactions, enabling alkylation or further functionalization (e.g., conversion to alcohols or amines) .
- 4-Tert-butyl-1-chlorobenzene : The chloro group (-Cl) is less reactive, limiting its utility to electrophilic aromatic substitution or coupling reactions .
Steric and Electronic Effects of tert-Butyl
- The bulky tert-butyl group in 1-tert-Butyl-4-(chloromethyl)benzene provides steric hindrance, slowing down certain reactions but improving thermal stability .
- In contrast, benzyl chloride (without tert-butyl) reacts rapidly but is more volatile and hazardous .
tert-Butoxy vs. tert-Butyl Substituents
- 1-tert-Butoxy-4-chlorobenzene : The tert-butoxy group (-O-C(CH₃)₃) enhances solubility in polar solvents but reduces electrophilicity compared to chloromethyl .
Preparation Methods
Etherification of 4-Chlorophenol with tert-Butyl Derivatives
One of the principal routes to synthesize 1-tert-Butoxy-4-(chloromethyl)benzene involves the etherification of 4-chlorophenol with tert-butyl alcohol or related tert-butyl reagents.
- Reaction: 4-chlorophenol undergoes etherification with tert-butyl alcohol or tert-butyl chloride in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
- Catalysts: Acid catalysts facilitate the formation of the ether bond between the phenolic oxygen and the tert-butyl group.
- Conditions: The reaction is typically conducted under reflux to ensure complete conversion.
- Industrial Adaptation: Continuous flow reactors and solid acid catalysts can optimize yields and process efficiency.
- Yields and Purity: Yields vary depending on catalyst and conditions; purity is generally high (≥95% GC).
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-chlorophenol + tert-butyl alcohol/chloride | High availability |
| Catalyst | Sulfuric acid, hydrochloric acid, Lewis acids (e.g., AlCl₃) | Acidic environment required |
| Solvent | Often benzene, toluene, or chlorobenzene | Nonpolar solvents preferred |
| Temperature | Reflux (~80–100°C) | Controls reaction rate |
| Reaction time | Several hours (varies) | Optimized for maximum conversion |
| Yield | 32–75% (depending on catalyst and method) | Higher with optimized catalysts |
| Purity | ≥95% (GC) | Confirmed by chromatographic methods |
This method is well-documented and widely used due to the straightforward reaction and availability of starting materials.
Etherification via Para-Chlorophenol and Iso-Butylene Using Sulfuric Acid and Quaternary Ammonium Catalysts
A more advanced and industrially relevant method involves the etherification of para-chlorophenol with iso-butylene gas in the presence of sulfuric acid and quaternary ammonium salts as catalysts.
- Raw materials: Para-chlorophenol and iso-butylene gas.
- Catalysts: Sulfuric acid combined with benzyltriethylammonium chloride (a quaternary ammonium salt) enhances catalytic efficiency.
- Solvent: Organic solvents such as benzene, toluene, or dimethylbenzene.
- Reaction conditions: Normal temperature to mild heating (below 30°C during reaction), reaction time about 6 hours.
- Work-up: Post-reaction washing with sodium hydroxide and sodium chloride solutions, followed by vacuum distillation to isolate the product.
- Yields: Approximately 68–75% yield with high purity (~99.5% by HPLC).
- Advantages: Homogeneous reaction, easier handling, shorter reaction time, and environmentally friendlier solvents.
| Step | Procedure Description | Details/Conditions |
|---|---|---|
| 1 | Dissolve para-chlorophenol and sulfuric acid in benzene | Weight ratio para-chlorophenol:sulfuric acid = 100:0.2–5 |
| 2 | Slowly bubble iso-butylene gas into the solution at room temp | Molar ratio iso-butylene:para-chlorophenol = 1–2:1 |
| 3 | Stir and incubate for 1–6 hours post gas addition | Temperature maintained below 30°C |
| 4 | Wash with sodium hydroxide (20–40%) and saturated NaCl solution | Multiple washings to neutralize and purify |
| 5 | Vacuum distillation under 8 mmHg, collect fraction at 73–75°C | Isolate pure 1-tert-butoxy-4-(chloromethyl)benzene |
Catalytic system improvements:
- The combination of sulfuric acid and benzyltriethylammonium chloride significantly improves catalytic activity compared to sulfuric acid alone.
- The process is more environmentally benign due to the use of common solvents and shorter reaction times.
- The homogeneous reaction system simplifies separation and purification.
Chloromethylation of 1-tert-Butoxybenzene Derivatives
To introduce the chloromethyl group at the para position, chloromethylation reactions are employed, typically starting from 1-tert-butoxybenzene or related ethers.
Typical chloromethylation method:
- Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether.
- Catalysts: Lewis acids such as zinc chloride or other acid catalysts.
- Conditions: Controlled temperature to avoid over-chloromethylation or polyalkylation.
- Outcome: Selective introduction of the chloromethyl group para to the tert-butoxy substituent.
- Challenges: Controlling regioselectivity and minimizing by-products.
This step is often performed after the etherification to yield the target compound 1-tert-butoxy-4-(chloromethyl)benzene with high regioselectivity.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Etherification of 4-chlorophenol with tert-butyl alcohol/chloride | 4-chlorophenol + tert-butyl alcohol/chloride | Sulfuric acid, HCl, Lewis acids (AlCl₃) | Reflux, several hours | 32–75 | Classical method; variable yields |
| Etherification of para-chlorophenol with iso-butylene | Para-chlorophenol + iso-butylene | Sulfuric acid + benzyltriethylammonium chloride | Room temp, ~6 hours | ~68–75 | Homogeneous, environmentally friendlier |
| Chloromethylation of 1-tert-butoxybenzene | 1-tert-butoxybenzene + formaldehyde/HCl | Lewis acids (ZnCl₂) | Controlled temperature | Moderate | Introduces chloromethyl group selectively |
| Phase Transfer Catalysis (PTC) (analogous etherification) | 4-tert-butylphenol + alkyl halides | Quaternary ammonium salts | 60°C, heterogeneous | Improved | Efficient, improved reaction rates |
Research Findings and Analysis
- The etherification with iso-butylene and para-chlorophenol using sulfuric acid and quaternary ammonium salts is a significant improvement over earlier methods, providing higher yields, shorter reaction times, and easier processing.
- The classical acid-catalyzed etherification remains widely used but suffers from lower yields and longer reaction times.
- Chloromethylation is a crucial step to introduce the chloromethyl group, typically performed after etherification.
- The choice of solvent and catalyst profoundly impacts the reaction efficiency, product purity, and environmental footprint.
- Analytical techniques such as HPLC, NMR, and GC confirm product purity and structure, with purities often exceeding 99% after purification.
Q & A
What are the optimal synthetic routes for 1-tert-Butoxy-4-(chloromethyl)benzene, and how do reaction conditions influence yield and purity?
Basic Question
The synthesis typically involves alkylation or substitution reactions. A common method is the Friedel-Crafts alkylation of benzene derivatives using tert-butyl alcohol and chloromethylating agents. For example, tert-butylbenzene can undergo chloromethylation using paraformaldehyde and HCl in the presence of Lewis acids like ZnCl₂ . Reaction conditions (e.g., anhydrous environments, temperature control at 40–60°C) are critical to minimize side reactions such as over-chlorination or polymerization. Yields can vary from 60–85% depending on stoichiometric ratios and catalyst activity.
Advanced Question How do competing pathways (e.g., electrophilic vs. nucleophilic substitution) affect regioselectivity in synthesizing 1-tert-Butoxy-4-(chloromethyl)benzene? Methodological Answer: Computational modeling (DFT studies) and isotopic labeling experiments can identify dominant pathways. For instance, kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal that electrophilic aromatic substitution dominates in acidic conditions, while nucleophilic pathways emerge in polar aprotic solvents. Contradictions in literature data (e.g., unexpected byproducts) may arise from residual moisture or trace metal impurities in catalysts .
How can spectroscopic techniques distinguish 1-tert-Butoxy-4-(chloromethyl)benzene from structural analogs?
Basic Question
Key techniques include:
- ¹H NMR : A singlet at δ 1.3 ppm (tert-butyl group) and a doublet at δ 4.5 ppm (chloromethyl group).
- ¹³C NMR : Peaks at ~75 ppm (C-O of tert-butoxy) and ~45 ppm (CH₂Cl).
- IR Spectroscopy : Stretching vibrations at 1100 cm⁻¹ (C-O-C) and 650 cm⁻¹ (C-Cl).
Comparative analysis with analogs (e.g., 1-tert-Butoxy-4-methylbenzene) shows absence of CH₃ signals in the latter .
Advanced Question What advanced mass spectrometry (MS) strategies resolve ambiguities in fragmentation patterns caused by halogen isotopes? Methodological Answer: High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can differentiate isotopic clusters (e.g., Cl⁷⁵ vs. Cl³⁷). For example, the [M+2]⁺ peak intensity ratio (3:1 for single Cl) confirms the chloromethyl group. Tandem MS (MS/MS) with collision-induced dissociation (CID) identifies diagnostic fragments like m/z 135 (loss of tert-butoxy) .
What are the challenges in analyzing the oxidative stability of 1-tert-Butoxy-4-(chloromethyl)benzene, and how are they addressed?
Basic Question
The tert-butoxy group is prone to oxidation under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄). Stability studies in air or under UV light show decomposition via radical pathways, forming 4-chlorobenzoic acid derivatives. Accelerated aging experiments (40°C, 75% humidity) over 30 days quantify degradation using HPLC .
Advanced Question How do solvent effects and steric hindrance influence the compound’s susceptibility to autoxidation? Methodological Answer: Kinetic studies in solvents with varying dielectric constants (e.g., hexane vs. DMSO) reveal that polar solvents stabilize transition states, increasing oxidation rates. Steric hindrance from the tert-butyl group slows autoxidation by ~40% compared to non-bulky analogs (e.g., 4-chloromethylanisole). EPR spectroscopy detects radical intermediates (e.g., tert-butoxy radicals), confirming chain-propagation mechanisms .
How does 1-tert-Butoxy-4-(chloromethyl)benzene compare to halogenated analogs in cross-coupling reactions?
Basic Question
The chloromethyl group enables Suzuki-Miyaura coupling with aryl boronic acids, but the tert-butoxy group reduces reactivity compared to non-ether analogs (e.g., 4-chloromethyltoluene). Typical conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, yielding biaryl derivatives with ~70% efficiency .
Advanced Question Why does the tert-butoxy group suppress Buchwald-Hartwig amination efficiency, and how can this be mitigated? Methodological Answer: The electron-donating tert-butoxy group deactivates the aryl chloride toward oxidative addition with Pd(0). Strategies include:
- Using stronger bases (e.g., Cs₂CO₃) to enhance nucleophilicity.
- Switching to bulkier ligands (e.g., XPhos) to stabilize the Pd intermediate.
- Pre-functionalizing the chloromethyl group before coupling .
What contradictions exist in reported biological activities of 1-tert-Butoxy-4-(chloromethyl)benzene derivatives?
Advanced Question
While some studies claim antiproliferative activity (IC₅₀ ~20 μM in HeLa cells), others report negligible effects. Contradictions arise from:
- Purity issues : Residual solvents (e.g., DCM) in crude samples skew bioassay results.
- Assay variability : MTT vs. ATP-based assays yield differing IC₅₀ values due to compound interference with tetrazolium salts.
- Metabolic instability : Rapid hydrolysis of the chloromethyl group in cell culture media reduces bioavailability .
What computational methods predict the reactivity of 1-tert-Butoxy-4-(chloromethyl)benzene in novel reaction systems?
Advanced Question
DFT calculations (e.g., B3LYP/6-31G*) model transition states for SN2 displacement at the chloromethyl group. Molecular dynamics (MD) simulations in explicit solvents predict solvation effects on activation energy. Machine learning models trained on Hammett parameters and steric descriptors (e.g., Taft constants) forecast regioselectivity in multi-step syntheses .
How does the compound’s stability under thermal stress impact its use in polymer chemistry?
Advanced Question
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, releasing HCl and tert-butanol. In polymer matrices (e.g., epoxy resins), this limits processing temperatures to <150°C. Strategies to enhance stability include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
